molecular formula C22H17N3O2 B2704081 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946351-33-3

1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2704081
CAS No.: 946351-33-3
M. Wt: 355.397
InChI Key: CINMQNPRRQCWJG-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule recognized in research for its potential as a kinase inhibitor. Scientific studies have identified this compound as a potent inhibitor of the CDC-like kinase (CLK) family and Dual-specificity tyrosine-regulated kinases (DYRKs) [https://pubmed.ncbi.nlm.nih.gov/28505534/]. These kinases are crucial regulators of alternative pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. By modulating kinase activity, this compound provides a valuable chemical tool for investigating the intricate mechanisms of splicing regulation and its downstream effects on gene expression and cell fate. Research utilizing this inhibitor has explored its potential in pathological contexts, including its effects on tau exon 10 splicing, which is relevant to neurodegenerative diseases like tauopathies [https://pubmed.ncbi.nlm.nih.gov/28505534/]. Its application extends to basic cell biology research, where it is used to dissect kinase-dependent signaling pathways and to study cell cycle progression and proliferation. This reagent is intended for use by scientists to probe novel biological mechanisms and validate kinase targets in various in vitro models.

Properties

IUPAC Name

1-benzyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-21(24-18-11-5-2-6-12-18)19-14-17-10-7-13-23-20(17)25(22(19)27)15-16-8-3-1-4-9-16/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINMQNPRRQCWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonicotinic acid with benzyl chloride in the presence of a base to form the intermediate benzylated product. This intermediate is then subjected to cyclization and acylation reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown:

Cell Line IC₅₀ (µM)
Hepatocellular carcinoma5.0
Ovarian carcinoma4.5
Oral epidermal carcinoma3.8

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects. Studies have evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide in a xenograft mouse model of ovarian cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic cell death within the tumors, indicating that the compound effectively targets cancerous cells while sparing normal tissues .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of resistant strains of Staphylococcus aureus at low concentrations. This suggests potential applications in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorinated benzyl derivatives (e.g., 4-fluorobenzyl) enhance blood-brain barrier penetration, as seen in CB2 agonists .
  • Solubility : Hydroxyl or hydroxymethyl groups (e.g., 5j) improve aqueous solubility, critical for IV administration .
  • Stability : Chlorinated analogs (e.g., 5a3) exhibit high thermal stability (>300°C), favoring solid formulation .

Mechanism of Action

  • HIV-1 IN inhibitors : Chelate Mg²⁺ ions in the catalytic core, with 3,4-difluorobenzyl derivatives (8b) showing EC50 <10 nM .
  • CB2 agonists : Act via G-protein coupling; halogenated alkyl chains (e.g., 5-chloropentyl in FG160a) enhance receptor binding .

Key Research Findings

Substituent Effects :

  • Halogenated benzyl groups (F, Cl) boost antiviral potency but may reduce metabolic stability .
  • Methoxy or methylcyclohexyl substituents optimize receptor selectivity (e.g., CB2 over CB1) .

Synthetic Challenges :

  • Bromo-substituted intermediates require palladium catalysis, complicating scale-up .
  • Cis/trans diastereomers (e.g., FG160a) necessitate chromatographic separation for pharmacological studies .

Therapeutic Potential: Dual-target inhibitors (e.g., IN and RNase H) are under exploration to combat drug-resistant HIV . Carborane-modified analogs (e.g., compound 9) show promise as PET ligands for imaging .

Biological Activity

1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C26H25N3O2\text{C}_{26}\text{H}_{25}\text{N}_{3}\text{O}_{2}

This structure features a benzyl group and a phenyl group attached to a naphthyridine core, which is significant in influencing its biological activity.

Anticancer Activity

Research indicates that derivatives of naphthyridine, including 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the activity of various cancer cell lines by targeting specific molecular pathways.

StudyCell LineMethodResult
HT29MTT AssaySignificant reduction in cell viability
DU145MTT AssayInduction of apoptosis in cancer cells

These findings suggest that the compound may act as a potential anticancer agent by disrupting cellular processes essential for cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Naphthyridine derivatives are known to possess activity against various bacterial and fungal strains. The mechanism often involves interference with microbial DNA synthesis or function.

MicroorganismActivityReference
E. coliInhibitory
S. aureusInhibitory

These results highlight the potential of this compound in developing new antimicrobial agents.

Other Biological Activities

In addition to anticancer and antimicrobial effects, 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been studied for its anti-inflammatory and analgesic properties. Research indicates that it may modulate inflammatory pathways and reduce pain responses.

The biological activity of 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is likely mediated through interactions with specific enzymes and receptors. The compound may inhibit key signaling pathways involved in cell proliferation and inflammation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. For example, docking with EGFR (Epidermal Growth Factor Receptor) has shown potential binding affinity, suggesting a mechanism for its anticancer effects.

Case Studies

Several case studies have documented the effectiveness of naphthyridine derivatives in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a naphthyridine derivative showing significant improvement.
  • Case Study 2 : In a clinical trial involving cancer patients, naphthyridine derivatives demonstrated enhanced efficacy when combined with standard chemotherapy regimens.

Q & A

Q. How to design a study comparing sonochemical vs. thermal synthesis routes?

  • Methodological Answer :
  • Variables : Fix substrate concentration and solvent (DMF), vary energy input (ultrasound vs. oil bath).
  • Metrics : Compare yields, reaction times, and byproduct profiles via TLC/GC-MS .
  • Statistical Analysis : Use ANOVA to assess significance (p < 0.05) across triplicate runs .

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